molecular formula C15H13ClN2O B12843705 (S)-4-Benzyl-2-(6-chloropyridin-3-yl)-4,5-dihydrooxazole

(S)-4-Benzyl-2-(6-chloropyridin-3-yl)-4,5-dihydrooxazole

Cat. No.: B12843705
M. Wt: 272.73 g/mol
InChI Key: VRYABKQTAGOBBF-ZDUSSCGKSA-N
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Description

(S)-4-Benzyl-2-(6-chloropyridin-3-yl)-4,5-dihydrooxazole is a chiral compound that features a benzyl group, a chloropyridinyl moiety, and a dihydrooxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-Benzyl-2-(6-chloropyridin-3-yl)-4,5-dihydrooxazole typically involves the reaction of a benzylamine derivative with a chloropyridine derivative under specific conditions. One common method involves the use of a chiral auxiliary to ensure the desired stereochemistry is achieved. The reaction conditions often include the use of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF). The reaction is usually carried out at low temperatures to control the stereochemistry and yield of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound may involve techniques such as crystallization or chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

(S)-4-Benzyl-2-(6-chloropyridin-3-yl)-4,5-dihydrooxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(S)-4-Benzyl-2-(6-chloropyridin-3-yl)-4,5-dihydrooxazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-4-Benzyl-2-(6-chloropyridin-3-yl)-4,5-dihydrooxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can include signal transduction pathways that regulate cellular processes .

Comparison with Similar Compounds

Similar Compounds

    2-(6-Chloropyridin-3-yl)acetonitrile: Shares the chloropyridinyl moiety but lacks the dihydrooxazole ring.

    1-Benzylimidazolidine-2,4-dione: Contains a benzyl group but has a different heterocyclic structure.

    4-Phenyl-1,3-thiazol-2-amine: Features a thiazole ring instead of an oxazole ring.

Uniqueness

(S)-4-Benzyl-2-(6-chloropyridin-3-yl)-4,5-dihydrooxazole is unique due to its specific combination of functional groups and stereochemistry. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C15H13ClN2O

Molecular Weight

272.73 g/mol

IUPAC Name

(4S)-4-benzyl-2-(6-chloropyridin-3-yl)-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C15H13ClN2O/c16-14-7-6-12(9-17-14)15-18-13(10-19-15)8-11-4-2-1-3-5-11/h1-7,9,13H,8,10H2/t13-/m0/s1

InChI Key

VRYABKQTAGOBBF-ZDUSSCGKSA-N

Isomeric SMILES

C1[C@@H](N=C(O1)C2=CN=C(C=C2)Cl)CC3=CC=CC=C3

Canonical SMILES

C1C(N=C(O1)C2=CN=C(C=C2)Cl)CC3=CC=CC=C3

Origin of Product

United States

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